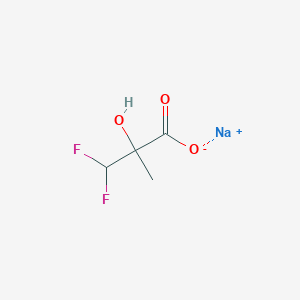

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate" encompasses a compound that serves as a critical intermediate in various chemical syntheses. Its relevance spans from academic research to industrial applications, primarily due to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of sodium salts of hydroxypropanoate derivatives involves multiple steps, including reaction with aqueous ammonia, bromination, and controlled dehydrohalogenation. For example, the reaction of the sodium salt of 2-nitroethanol in aqueous ammonia leads to novel compounds with previously unknown molecular conformations (Fedorov et al., 1996).

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction reveals intricate details about the arrangement of atoms within these compounds. This analysis provides insights into the hydrogen bonding, coordination patterns, and overall geometric configuration, as demonstrated in compounds featuring sodium coordination and hydrogen bonding in their crystal structures (Reiss et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate" derivatives is influenced by their unique structural elements. Reactions such as epoxidation, facilitated by sodium hypochlorite, highlight the compound's versatility (Foucaud & le Rouillé, 1990). Additionally, the formation of sodium monofluorophosphates showcases the potential for generating novel materials with significant industrial implications (Prescott et al., 2001).

Physical Properties Analysis

The physical properties, such as birefringence and ultraviolet cutoff edges, are paramount for applications in optics and materials science. The synthesis of sodium hydroxyfluorooxoborates, for example, reveals materials with large birefringence and short ultraviolet cutoff edges, offering new avenues for material science research (Dang et al., 2022).

Chemical Properties Analysis

The chemical properties of sodium salts related to "Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate" reflect their reactivity and stability under various conditions. For instance, the synthesis of difluoromethyltrialkylammonium salts from chlorodifluoromethane and tertiary amines in the presence of aqueous sodium hydroxide showcases the chemical versatility and potential applications of these compounds (Nawrot & Jończyk*, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O3.Na/c1-4(9,2(5)6)3(7)8;/h2,9H,1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVJBCMXKGZILH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)(C(=O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone](/img/structure/B2494031.png)

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)